4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine
Overview
Description
4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenyl group, a triazolylmethyl group, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a nucleophilic aromatic substitution reaction.
Attachment of the Triazolylmethyl Group: This can be done through a click chemistry approach, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the chlorophenyl group.
Reduction: Reduction reactions could target the pyrimidine ring or the triazole ring.
Substitution: The chlorophenyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the chlorophenyl moiety.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an antimicrobial, antifungal, or anticancer agent.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For instance, similar compounds have been studied for their ability to inhibit specific enzymes or receptors.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine would depend on its specific application. For example, if it is used as an antimicrobial agent, it might inhibit the growth of bacteria by targeting specific enzymes or disrupting cell membranes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)benzene
- 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)thiazole
- 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)imidazole
Uniqueness
Compared to these similar compounds, 4-(4-Chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine may offer unique properties due to the presence of the pyrimidine ring, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound might also confer distinct advantages in terms of stability, solubility, and target specificity.
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5/c14-11-3-1-10(2-4-11)12-5-6-16-13(18-12)7-19-9-15-8-17-19/h1-6,8-9H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSZVOOWUGJINF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)CN3C=NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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